3-Ethyl-2,3-dimethylindoline

Description

Overview of Indoline (B122111) Derivatives as Privileged Heterocyclic Scaffolds in Academic Research

Indoline and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry and organic synthesis. researchgate.netnih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents and functional materials. nih.govnih.govgrafiati.com The indole (B1671886) ring, a close relative of indoline, is a prominent feature in numerous natural products and biologically active molecules. mdpi.comdergipark.org.trresearchgate.net

The significance of indoline derivatives stems from their structural features, which allow for a wide range of chemical modifications. The presence of the nitrogen atom and the aromatic ring enables diverse functionalization, leading to a vast chemical space of substituted indolines. organic-chemistry.orgorganic-chemistry.org Researchers have developed numerous synthetic methodologies to access these compounds, including intramolecular amination reactions catalyzed by transition metals like palladium. organic-chemistry.org These methods often feature high efficiency, mild reaction conditions, and the use of readily available starting materials. organic-chemistry.org

The applications of indoline derivatives are extensive. They are key intermediates in the synthesis of various bioactive molecules, including antimicrobial and antiviral compounds. mdpi.comdergipark.org.tr The structural motif is also found in compounds with potential applications in materials science and catalysis.

The Positioning of 3-Ethyl-2,3-dimethylindoline within Advanced Substituted Indoline Research

Within the broad family of indoline derivatives, this compound represents a specific example of a polysubstituted indoline. The presence of ethyl and dimethyl groups at the 2 and 3 positions of the indoline core introduces specific steric and electronic properties to the molecule. While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural features place it within the realm of advanced substituted indoline research.

The synthesis of such polysubstituted indolines often requires sophisticated synthetic strategies to control the regioselectivity and stereoselectivity of the final product. The principles of established indole and indoline syntheses, such as the Fischer indole synthesis, can be adapted for the preparation of such molecules. researchgate.netpharmaguideline.comresearchgate.net The Fischer indole synthesis, for instance, involves the acid-catalyzed rearrangement of an arylhydrazone derived from a ketone or aldehyde. researchgate.netpharmaguideline.com

The study of compounds like this compound contributes to a deeper understanding of structure-activity relationships within the indoline class. By systematically modifying the substituents on the indoline scaffold, researchers can fine-tune the properties of the resulting molecules for specific applications.

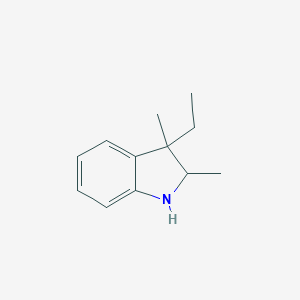

Structure

2D Structure

3D Structure

Properties

CAS No. |

18781-59-4 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-ethyl-2,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3 |

InChI Key |

FCHLBDYQJHDNFN-UHFFFAOYSA-N |

SMILES |

CCC1(C(NC2=CC=CC=C21)C)C |

Canonical SMILES |

CCC1(C(NC2=CC=CC=C21)C)C |

Synonyms |

3-Ethyl-2,3-dimethylindoline |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 2,3 Dimethylindoline and Analogous Indoline Architectures

Evolution of Synthetic Strategies for Indoline (B122111) Cores

The construction of the indoline core has evolved from classical name reactions to highly sophisticated modern catalytic methods. These strategies offer various levels of efficiency, regioselectivity, and stereocontrol.

Classical Indole (B1671886)/Indoline Syntheses and Modern Adaptations (e.g., Fischer, Reissert, Larock Indole Syntheses)

Classical indole syntheses can be adapted to produce indolines, typically by incorporating a reduction step.

The Fischer indole synthesis , one of the oldest and most well-known methods, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While it directly yields indoles, subsequent reduction of the indole ring can provide the corresponding indoline.

The Reissert indole synthesis offers another pathway. It begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.comresearchgate.net This intermediate is then reductively cyclized using reagents like zinc in acetic acid to yield an indole-2-carboxylic acid, which can be decarboxylated to the indole. wikipedia.orgyoutube.com The indole can then be reduced to the indoline. A key feature of the Reissert synthesis is the acidity of the benzylic methyl group, which is enhanced by the ortho-nitro group, allowing for the initial condensation. nih.gov

The Larock indole synthesis , a more modern classical method, utilizes a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. bohrium.comwikipedia.orgresearchgate.net This reaction is highly versatile and can tolerate a wide variety of functional groups on both the aniline (B41778) and the alkyne. wikipedia.org While it directly produces indoles, the reaction conditions can sometimes be modified, or a subsequent reduction step can be employed to access the indoline core. The Larock synthesis has proven to be a powerful tool for creating substituted indoles, and its asymmetric variant has been developed for the synthesis of axially chiral N-arylindoles. acs.org

Transition Metal-Catalyzed Cyclization and Annulation Protocols (e.g., Palladium, Copper, Rhodium, Iron catalysis)

Transition metal catalysis has revolutionized the synthesis of indolines, enabling the construction of the heterocyclic core with high efficiency and selectivity.

Palladium-catalyzed reactions are prominent in this area. Intramolecular C-H amination of phenethylamine (B48288) derivatives, catalyzed by palladium(II), provides a direct route to substituted indolines. organic-chemistry.org Palladium catalysis is also employed in the reductive cyclization of β-nitrostyrenes to form indoles, which can then be reduced to indolines. mdpi.com Furthermore, palladium-catalyzed tandem [4+1] cycloadditions have been developed for the synthesis of diverse indoline structures. organic-chemistry.org

Copper-catalyzed methods offer a cost-effective alternative. They have been successfully used in the synthesis of N-aryl and N-sulfonyl indoles from 2-vinylanilines, which can be precursors to indolines. nih.gov Copper catalysts are also effective in the intramolecular hydroamination of N-sulfonyl-2-allylanilines to produce chiral 2-methylindolines and in radical cascade cyclizations to yield phosphorated indolines. rsc.orgthieme-connect.com

Rhodium-catalyzed reactions have been employed for the synthesis of highly substituted indolines. For instance, the diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines has been achieved through the reaction of ortho-vinylanilines with iminocarbenes generated from N-sulfonyl-1,2,3-triazoles. scispace.comnih.gov Rhodium(III) catalysts are also effective in the synthesis of indoles from acetanilides and internal alkynes, which can be further transformed into indolines. researchgate.netrsc.orgacs.org

Iron-catalyzed methods are gaining attention due to the low cost and low toxicity of iron. Iron catalysts have been used for the regioselective C-H alkylation of indoles and for the N-alkylation of indolines. nih.govnih.govrsc.org Iron(II) triflate has been shown to catalyze the intramolecular C-H amination for indole synthesis. acs.org

| Metal Catalyst | Reaction Type | Substrates | Products | Reference(s) |

| Palladium | Intramolecular C-H Amination | Phenethylamine derivatives | Substituted indolines | organic-chemistry.org |

| Palladium | Reductive Cyclization | β-Nitrostyrenes | Indoles (Indoline precursors) | mdpi.com |

| Copper | Oxidative Cyclization | N-aryl/sulfonyl 2-vinylanilines | N-aryl/sulfonyl indoles | nih.gov |

| Copper | Radical Cascade Cyclization | Alkenes and P-radical precursors | Phosphorated indolines | rsc.org |

| Rhodium | Diastereoselective Cyclization | ortho-Vinylanilines and iminocarbenes | Tetrasubstituted indolines | scispace.comnih.gov |

| Iron | C-H Alkylation | Indoles and unactivated alkenes | Alkylated indoles | rsc.org |

| Iron | N-Alkylation | Indolines and alcohols | N-alkylated indolines | nih.govnih.gov |

C-H Functionalization Approaches to Substituted Indolines

Direct functionalization of C-H bonds is an atom-economical strategy for introducing substituents onto the indoline core. This approach avoids the need for pre-functionalized starting materials. Both the pyrrole (B145914) and benzene (B151609) rings of the indole scaffold can be targeted. acs.org

Significant progress has been made in the site-selective C-H functionalization of the benzene core of indoles, which has traditionally been more challenging than functionalization at the C2 or C3 positions. acs.orgnih.gov Directing groups are often employed to achieve high regioselectivity. For instance, a carbamoyl (B1232498) group on the indole nitrogen can direct ruthenium-catalyzed functionalization to the C2 position, while on an indoline, it directs functionalization to the C7 position. rsc.org Iron catalysts have also been used for the regioselective C-H alkylation of indolines at the C7 position. acs.org

Cascade and Multicomponent Reactions in Indoline Synthesis

Cascade and multicomponent reactions offer an efficient means to construct complex molecular architectures in a single operation, minimizing waste and purification steps. nih.govrsc.org These strategies are highly valuable for building diverse indoline libraries.

Examples include silyl (B83357) radical-triggered radical addition-translocation-cyclization (RATC) processes to create silicon-incorporated indolines. rsc.org Palladium-catalyzed tandem [4+1] cycloadditions of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones provide a diastereoselective route to indolines. organic-chemistry.org Furthermore, cascade reactions involving a dearomatizing alkylation of indole-tethered pyrroles have been developed to synthesize 2,3-fused tetracyclic indolines. acs.org

Stereoselective and Enantioselective Routes to Substituted Indolines, including 3-Ethyl-2,3-dimethylindoline

The development of stereoselective and enantioselective methods is crucial for accessing chiral indolines, which are often the biologically active forms of pharmaceuticals.

Asymmetric Hydrogenation of Indole and Indolenine Precursors

Asymmetric hydrogenation of indoles and their indolenine tautomers is a powerful and direct method for preparing enantiomerically enriched indolines. dicp.ac.cn This approach has been successfully applied to the synthesis of chiral 3-substituted indolines. acs.orgnih.gov

A notable example is the rhodium-catalyzed asymmetric hydrogenation of N-tosyl 3-substituted indoles using a trans-chelating chiral bisphosphine ligand, (S,S)-(R,R)-PhTRAP. acs.orgnih.govscispace.com This system affords optically active indolines with a chiral center at the 3-position in high enantiomeric excess (95-98% ee). acs.orgnih.gov The catalyst is typically generated in situ from [Rh(nbd)2]SbF6, the PhTRAP ligand, and a base such as cesium carbonate. scispace.com

Iridium catalysts have also been employed for the asymmetric hydrogenation of unprotected indoles, including challenging aryl-substituted substrates. chinesechemsoc.org Additionally, Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source provides a metal-free route to optically active indolines with high enantioselectivity. organic-chemistry.org

| Substrate | Catalyst System | Ligand | Product Enantiomeric Excess (ee) | Reference(s) |

| N-Tosyl 3-substituted indoles | [Rh(nbd)2]SbF6 / Cs2CO3 | (S,S)-(R,R)-PhTRAP | 95-98% | acs.orgnih.gov |

| 2-Aryl-substituted 3H-indoles | Chiral Brønsted Acid | - | up to 97% | organic-chemistry.org |

| Aryl substituted unprotected indoles | Ir/bisphosphine-thiourea | ZhaoPhos | 86-99% | chinesechemsoc.org |

Chiral Organocatalysis in the Synthesis of Indoline Derivatives (e.g., Chiral Phosphoric Acid Catalysis)

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the enantioselective synthesis of a wide array of chiral molecules, including indoline derivatives. snnu.edu.cnbeilstein-journals.org These catalysts operate through Brønsted acid catalysis, activating substrates by protonation to generate reactive intermediates that can then undergo enantioselective transformations. beilstein-journals.org The ability of CPAs to form specific hydrogen-bonding interactions with substrates allows for excellent control of the stereochemical outcome of reactions. snnu.edu.cn

One prominent application of CPA catalysis is in the transfer hydrogenation of 3H-indoles to produce chiral indolines. beilstein-journals.org In a study, various 3,3-disubstituted 3H-indoles were effectively reduced using a Hantzsch ester as the hydrogen source in the presence of a chiral phosphoric acid catalyst. This method afforded the corresponding chiral indoline products in high yields and with excellent enantioselectivities. beilstein-journals.org The proposed mechanism involves the protonation of the 3H-indole by the CPA to form an iminium intermediate. Subsequent stereoselective hydrogen transfer from the Hantzsch ester yields the chiral indoline and regenerates the catalyst. beilstein-journals.org

Furthermore, CPAs have been successfully employed in formal (3+2) cycloaddition reactions to construct 2,3-disubstituted indolines. acs.org This approach involves the reaction of quinone diimides with enecarbamates, where the CPA catalyst controls the regio- and enantioselectivity of the cycloaddition. acs.org The versatility of this method allows for the synthesis of a variety of 2,3-disubstituted indolines with high yields and enantiomeric excesses. acs.org

The Pictet-Spengler reaction, a classic method for constructing tetrahydro-β-carboline and related fused indoline systems, has also been rendered highly enantioselective through the use of chiral phosphoric acid catalysts. dicp.ac.cnacs.org For instance, the reaction between 2-(1H-indolyl)aniline derivatives and isatins, catalyzed by a CPA, provides enantioenriched spiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-ones with excellent yields and enantioselectivities. dicp.ac.cnacs.org

The effectiveness of chiral phosphoric acid catalysis in these transformations is often attributed to its ability to act as a bifunctional catalyst, simultaneously activating both the nucleophile and the electrophile through hydrogen bonding. This dual activation orients the substrates in a chiral environment, leading to high levels of stereocontrol. snnu.edu.cn

Diastereoselective Control in the Formation of Multisubstituted Indolines

Achieving high diastereoselectivity is a critical challenge in the synthesis of multisubstituted indolines, particularly those bearing multiple stereocenters. Various strategies have been developed to address this, often relying on catalyst control, substrate control, or a combination of both.

One successful approach involves the copper-hydride (CuH) catalyzed reductive coupling of 3-substituted indoles with styrenes. This method allows for the highly diastereo- and enantioselective synthesis of 2,3-disubstituted indolines. The reaction proceeds with excellent cis-diastereoselectivity, and by using a chiral phosphine (B1218219) ligand, high enantioselectivities can also be achieved. acs.org The steric and electronic properties of both the indole and styrene (B11656) substrates can influence the reactivity and selectivity of the transformation. acs.org

Another strategy for diastereoselective indoline synthesis is through the cyclization of appropriately functionalized precursors. For example, enantiomerically pure tricyclic indolines can be prepared from pyroglutamic acid via a highly diastereoselective gold-catalyzed cyclization of alkyne-tethered indoles. This is followed by a diastereoselective reductive ring-opening reaction, providing access to complex indoline architectures with defined stereochemistry. rsc.org

Electrochemical methods have also proven effective in controlling diastereoselectivity. The electrochemical dearomative 2,3-difunctionalization of indoles with carboxylic acids yields 2,3-diesterified indolines with excellent trans-diastereoselectivity. This method avoids the use of external chemical oxidants and provides a straightforward route to these valuable building blocks. bohrium.com

The following interactive table provides examples of diastereoselective methods for the synthesis of multisubstituted indolines, highlighting the reaction type, catalyst/reagent, and the observed diastereoselectivity.

| Reaction Type | Catalyst/Reagent | Substrates | Diastereoselectivity | Reference |

| CuH-Catalyzed Reductive Coupling | Cu(OAc)₂, (S,S)-Ph-BPE | 3-Substituted Indoles, Styrenes | High cis-selectivity | acs.org |

| Gold-Catalyzed Cyclization | Gold Catalyst | Alkyne-tethered Indoles | Highly diastereoselective | rsc.org |

| Electrochemical Difunctionalization | Electrochemical Anode | Indoles, Carboxylic Acids | Excellent trans-selectivity | bohrium.com |

These examples underscore the power of modern synthetic methods to control the three-dimensional arrangement of atoms in complex molecules, enabling the synthesis of specific diastereomers of multisubstituted indolines.

Novel Synthetic Techniques and Process Intensification

In addition to advancements in catalytic methods, novel synthetic techniques and process intensification strategies are revolutionizing the synthesis of indole and indoline derivatives. These approaches aim to improve efficiency, safety, and sustainability compared to traditional batch processes.

Microfluidic Synthesis and Flow Chemistry Applications in Indole Derivative Production

Microfluidic synthesis and flow chemistry offer significant advantages for the production of indole derivatives, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. researchgate.netsioc-journal.cn These technologies enable the rapid optimization of reaction conditions and can lead to higher yields and purities in shorter reaction times. researchgate.netmdpi.com

Flow chemistry has been successfully applied to classic indole syntheses, such as the Fischer indole synthesis. By conducting the reaction at high temperatures and pressures in a continuous flow reactor, the reaction rate can be significantly increased compared to batch conditions. uniqsis.com For example, the continuous flow synthesis of tryptophol (B1683683) via the Fischer indole synthesis route demonstrated high conversion and yield in a matter of minutes. researchgate.net

The reductive cyclization of o-nitrobenzylcarbonyl compounds to produce dihydroindoles has also been effectively carried out using a continuous flow approach. researchgate.net Furthermore, flow chemistry has been utilized for the N-alkylation of indolines, demonstrating a significant reduction in reaction time and the amount of excess reagent required compared to batch methods. researchgate.net

The integration of in-line monitoring techniques with flow chemistry systems allows for real-time control over the addition of reagents based on the concentration of reaction intermediates, enabling more complex multi-step syntheses to be performed efficiently. researchgate.net The use of droplet microfluidics, a segmented flow approach, has also been explored for the high-throughput, nanoscale synthesis and screening of indole derivatives. researchgate.netnih.gov

Electrochemical Methods for Indoline Construction

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for the construction of indoline frameworks. researchgate.netspringerprofessional.de By using electricity as a "reagent," these methods can often avoid the need for stoichiometric chemical oxidants or reductants, leading to greener and more sustainable processes. researchgate.netspringerprofessional.de

A notable application is the direct oxidative dearomatization of indoles to form 2,3-disubstituted indolines. bohrium.comresearchgate.net This can be achieved under undivided cell conditions at a constant current, leading to the formation of 2,3-dialkoxy or 2,3-diazido indolines. The reaction is believed to proceed through the electrochemical oxidation of the indole to a radical cation intermediate. bohrium.comresearchgate.net

Electrochemical methods have also been developed for the synthesis of indoles from non-indole starting materials. For instance, the electrochemical dehydrogenative annulation of aniline derivatives with alkynes provides a route to substituted indoles. researchgate.net Similarly, the electrochemical intramolecular annulation of 2-alkynylanilines and their derivatives has been shown to be a sustainable strategy for indole synthesis. rsc.org

More recently, an electrochemical reductive hydroarylation of N-substituted indoles has been developed for the construction of indolines. This method utilizes an undivided cell and an electroreductive mediator to achieve the cyclization, demonstrating broad substrate applicability and excellent selectivity. acs.org

The following table summarizes key electrochemical methods for the synthesis of indoline and indole derivatives, highlighting the transformation and key features of each process.

| Transformation | Key Features | Reference |

| Oxidative Dearomatization of Indoles | Undivided cell, constant current, oxidant-free | bohrium.comresearchgate.net |

| Dehydrogenative Annulation of Anilines and Alkynes | Ruthenium-catalyzed, aqueous solution | researchgate.net |

| Intramolecular Annulation of 2-Alkynylanilines | Sustainable, external oxidant-free | rsc.org |

| Reductive Hydroarylation of N-Substituted Indoles | Undivided cell, electroreductive mediator | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 2,3 Dimethylindoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity and spatial relationships of atoms.

Elucidation of Molecular Connectivity via 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For a molecule like 3-Ethyl-2,3-dimethylindoline, which contains two stereocenters (at C2 and C3), a full suite of NMR experiments is required for complete structural assignment. nih.gov

¹H and ¹³C NMR: 1D proton and carbon NMR spectra provide initial information on the number and type of chemical environments. For this compound, one would expect distinct signals for the two methyl groups, the ethyl group, the indoline (B122111) N-H proton, and the four aromatic protons. The ¹³C spectrum would similarly show unique resonances for each carbon atom. The chemical shift of the indole (B1671886) N-H proton is particularly sensitive to its environment, especially hydrogen bonding. nih.govelsevierpure.com

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. It would be used to confirm the ethyl group by showing a cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. It would also map the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include cross-peaks from the C2-methyl protons to both C2 and C3 of the indoline ring, and from the ethyl group protons to C3, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY could distinguish between the cis and trans diastereomers by revealing through-space proximity between the C2-methyl group and the C3-ethyl or C3-methyl groups.

Predicted NMR Data for this compound (Note: These are estimated values based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (H to C) | Key Predicted NOESY Correlations |

| N-H | ~3.5 - 4.5 (broad s) | - | C4, C7a, C2 | Aromatic H, C2-H, C2-CH₃ |

| C2-H | ~3.8 - 4.2 (q) | ~65 - 70 | C3, C7a, C2-CH₃ | C3-CH₃, C3-Ethyl, N-H |

| C2-CH₃ | ~1.2 - 1.4 (d) | ~15 - 20 | C2, C3 | C2-H, C3-CH₃, N-H |

| C3-CH₃ | ~1.1 - 1.3 (s) | ~20 - 25 | C2, C3, C3a, C3-Ethyl | C2-H, C3-Ethyl |

| C3-CH₂CH₃ | ~1.5 - 1.8 (m) | ~25 - 30 | C3, C3-CH₃, C3-CH₂CH₃ | C2-H, C3-CH₃ |

| C3-CH₂CH₃ | ~0.8 - 1.0 (t) | ~8 - 12 | C3, C3-CH₂ CH₃ | - |

| Aromatic-H | ~6.6 - 7.2 (m) | ~110 - 150 | Adjacent Ar-C, C3a, C7a | Other Ar-H, N-H |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The molecular formula of this compound is C₁₂H₁₇N, corresponding to a precise neutral mass of approximately 175.1361 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry provides valuable structural information. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway because it leads to a resonance-stabilized cation. libretexts.orgyoutube.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |

| 175 | [M]⁺ | Molecular Ion |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical from C2 or C3 |

| 146 | [M - C₂H₅]⁺ | Loss of an ethyl radical from C3 (Alpha-cleavage) |

Vibrational and Electronic Spectroscopy for Functional Group and Electronic State Characterization (e.g., IR, UV-Vis)

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying functional groups. The IR spectrum of an indoline derivative shows characteristic stretching vibrations for the spiro-C-O bond. mdpi.comencyclopedia.pub

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C Stretch | 1600 - 1620, 1450 - 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, corresponding to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the molecule's electronic structure, particularly its conjugated π-systems. The UV-Vis spectrum of an indoline is typically dominated by the absorptions of the aniline-like aromatic ring. cdnsciencepub.com Unsubstituted indoline spiropyrans show a main absorption band around 295 nm in ethanol. encyclopedia.pubresearchgate.net

Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Transition | Predicted λ_max (nm) |

| π → π | ~240 - 250 |

| π → π | ~290 - 300 |

Emerging Applications of 3 Ethyl 2,3 Dimethylindoline in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Optically active 2,3-disubstituted indolines are highly sought-after chiral building blocks in synthetic and medicinal chemistry. nih.gov Their rigid framework and defined stereochemistry make them invaluable for the construction of enantiomerically pure molecules. The development of catalytic asymmetric methods to access these structures has been a significant area of research.

Several modern synthetic strategies have proven effective in producing chiral 2,3-disubstituted indolines with high levels of stereocontrol. These methods include:

Organocatalytic Intramolecular Michael Addition: This approach has been successfully employed for the asymmetric synthesis of cis- and trans-2,3-disubstituted indolines. By using primary amine catalysts derived from cinchona alkaloids, intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones can afford the corresponding indoline (B122111) derivatives with high yields, moderate to excellent diastereoselectivities, and outstanding enantioselectivities (up to 99% ee). rsc.org

Copper-Catalyzed Hydroamination: A diastereo- and enantioselective copper hydride (CuH)-catalyzed method provides a straightforward route to highly functionalized cis-2,3-disubstituted indolines. This protocol demonstrates broad functional group compatibility, tolerating heteroarenes and olefins, and consistently delivers high yields and enantioselectivities. nih.gov

Chiral Phosphoric Acid-Catalyzed Cycloaddition: The formal [3+2] cycloaddition of β-substituted ene- and thioenecarbamates with quinone diimides, catalyzed by BINOL- or SPINOL-derived phosphoric acids, yields a wide variety of 2,3-disubstituted 2-aminoindolines. This method is characterized by high yields (up to 98%), moderate to complete diastereoselectivities, and, in most cases, excellent enantioselectivities (up to 99% ee). acs.orgresearchgate.net

These asymmetric catalytic approaches have made chiral 2,3-disubstituted indolines more accessible, thereby expanding their application as versatile building blocks for the synthesis of complex natural products and biologically active compounds. acs.org

Table 1: Comparison of Asymmetric Methods for the Synthesis of Chiral 2,3-Disubstituted Indolines

| Catalytic System | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-derived Primary Amine | Intramolecular Michael Addition | up to 2.7:1 (cis) / 20:1 (trans) | up to 99% | rsc.org |

| Copper Hydride (CuH) with Chiral Ligand | Intramolecular Hydroamination | High (predominantly cis) | High | nih.gov |

| Chiral Phosphoric Acid (BINOL/SPINOL-derived) | [3+2] Cycloaddition | Moderate to Complete | up to 99% | acs.orgresearchgate.net |

Precursors for Complex Heterocyclic Architectures

The indoline framework serves as a versatile precursor for the construction of more complex, polycyclic heterocyclic architectures. The strategic functionalization of the 2 and 3 positions allows for subsequent annulation reactions to build fused ring systems.

One notable application is in the synthesis of indoloindoles , which are N-heteroacenes with interesting electronic properties and potential applications in materials science. nih.gov These structures can be synthesized from appropriately substituted indole (B1671886) or indoline precursors through various metal-mediated or metal-free cyclization strategies. nih.gov

Furthermore, 2,3-disubstituted indolines can be elaborated into polycyclic fused indoline scaffolds, which are present in numerous bioactive natural products. acs.org For instance, the reaction of indoles with cyclic azoalkenes can lead to the formation of tetracyclic fused ring systems through formal [4+2] cycloaddition reactions. acs.org The ability to control the stereochemistry at the 2 and 3 positions of the initial indoline is crucial for directing the stereochemical outcome of these subsequent transformations. The Fischer indole synthesis has also been applied to create 3,4-fused tricyclic indoles. acs.org

Intermediates in the Synthesis of Functional Molecules and Advanced Materials

The unique structural and electronic properties of indoline derivatives make them valuable intermediates in the synthesis of a wide range of functional molecules and advanced materials. The indole scaffold itself is a key component in many FDA-approved drugs. nih.gov

In the field of materials science , indole-containing compounds, particularly fused systems like indoloindoles, are being investigated for their potential as organic functional materials. Their electron-rich nature makes them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov The synthesis of these materials often proceeds through substituted indoline intermediates.

In medicinal chemistry , the indoline nucleus is a privileged scaffold found in a plethora of biologically active compounds. researchgate.net For example, various indoline and indole derivatives have been designed and synthesized as potent and selective α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia. acs.org The specific substitution pattern on the indoline ring, including at the 2 and 3 positions, is critical for modulating the biological activity and selectivity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.